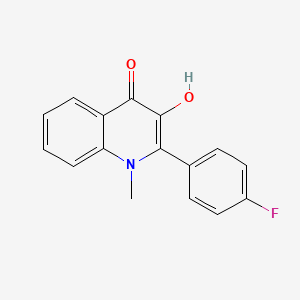
2-(4-Fluorophenyl)-3-hydroxy-1-methylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-3-hydroxy-1-methylquinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and a methyl group attached to a quinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-3-hydroxy-1-methylquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the quinoline core. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Fluorophenyl)-3-hydroxy-1-methylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The quinoline core can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Applications De Recherche Scientifique
2-(4-Fluorophenyl)-3-hydroxy-1-methylquinolin-4(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-Fluorophenyl)-3-hydroxy-1-methylquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the context of its application, such as its role in inhibiting microbial growth or modulating signaling pathways in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Fluorophenyl)indole: Shares the fluorophenyl group but has an indole core instead of a quinoline core.
4-Fluorophenylboronic acid: Contains the fluorophenyl group and is used in different chemical reactions.
Uniqueness
2-(4-Fluorophenyl)-3-hydroxy-1-methylquinolin-4(1H)-one is unique due to its specific combination of functional groups and the quinoline core. This structure imparts distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
877667-89-5 |
|---|---|
Formule moléculaire |
C16H12FNO2 |
Poids moléculaire |
269.27 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-3-hydroxy-1-methylquinolin-4-one |
InChI |
InChI=1S/C16H12FNO2/c1-18-13-5-3-2-4-12(13)15(19)16(20)14(18)10-6-8-11(17)9-7-10/h2-9,20H,1H3 |
Clé InChI |
PWJKCNVXSMNYHZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=O)C(=C1C3=CC=C(C=C3)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


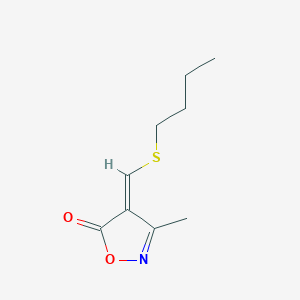
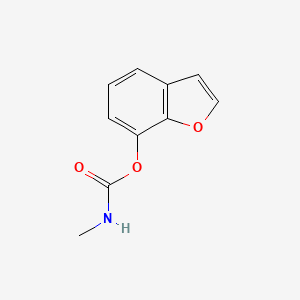
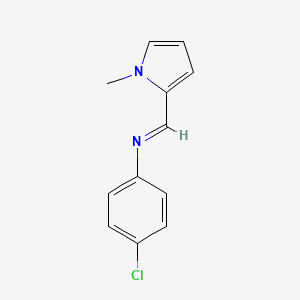

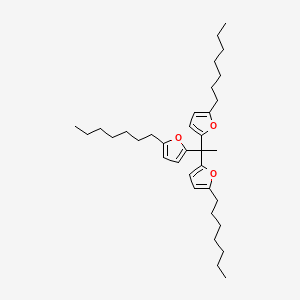
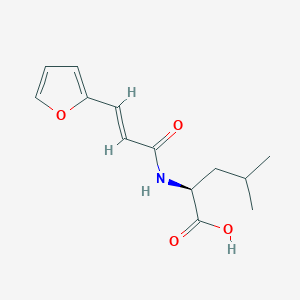
![Isoxazole, 3-(4-fluorophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B15210993.png)
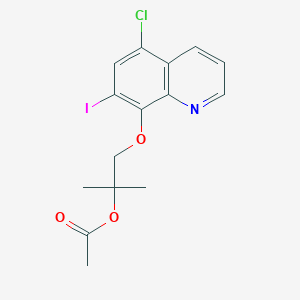
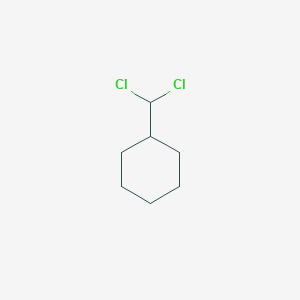

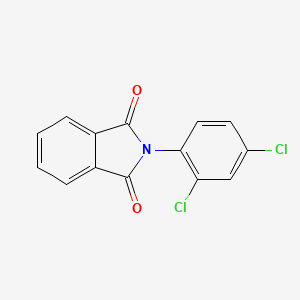
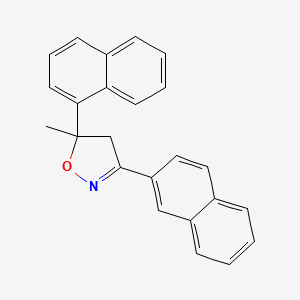
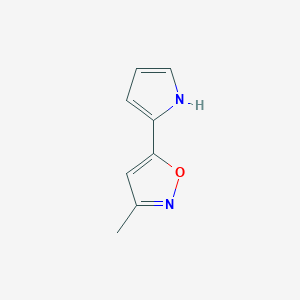
![2-(2-(Carboxymethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B15211033.png)
